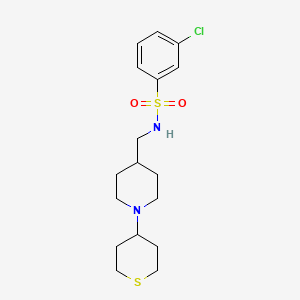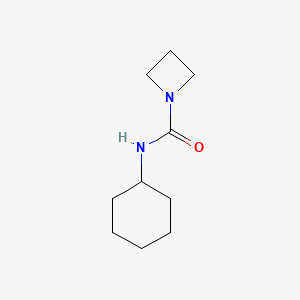
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is a synthetic organic compound that features a brominated thiophene ring and a cyanothiolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide typically involves multi-step organic reactions. A common approach might include:
Amidation: Formation of the amide bond between the bromothiophene derivative and the cyanothiolan moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiophene ring or the cyanothiolan moiety.
Reduction: Reduction reactions could target the bromine atom or the nitrile group.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted thiophenes or modified amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity against specific targets.
Industry
In industry, such compounds might be used in the development of new materials, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action for 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide would depend on its specific interactions with biological targets. Potential mechanisms could involve binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide
- 2-(5-Fluorothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide
Uniqueness
The presence of the bromine atom in 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS2/c1-8(9-2-3-10(13)18-9)11(16)15-12(6-14)4-5-17-7-12/h2-3,8H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXANCYFJHFYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B2623700.png)
![ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate](/img/structure/B2623701.png)



![(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B2623707.png)

![1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2623709.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2623710.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide](/img/structure/B2623712.png)
![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)

![5-(furan-2-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2623717.png)
